Fmoc-Arg(Mts)-OH
Overview
Description
“Fmoc-Arg(Mts)-OH” is also known as “N 2 - ( ( (9 H -Fluoren-9-yl)methoxy)carbonyl)- N w - (mesitylsulfonyl)- L -arginine”. It has a molecular weight of 578.69 . It is used in peptide synthesis .
Synthesis Analysis
“this compound” is used in Solid-Phase Peptide Synthesis (SPPS). The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .
Molecular Structure Analysis
“this compound” contains a total of 78 bonds; 44 non-H bonds, 23 multiple bonds, 12 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 guanidine derivative, 1 primary amine (aliphatic) .
Physical and Chemical Properties Analysis
“this compound” is a solid substance with a purity of ≥96.0% (HPLC). It has an optical activity of [α]20/D −2.5±1°, c = 1.4% in methylene chloride .
Scientific Research Applications
Antibacterial and Anti-inflammatory Applications
A groundbreaking study highlighted the use of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, for developing antibacterial and anti-inflammatory materials. These materials, when incorporated within resin-based composites, demonstrated significant inhibition of bacterial growth without being cytotoxic to mammalian cells. This suggests that Fmoc-Arg(Mts)-OH could have potential applications in creating antimicrobial surfaces or materials, especially in healthcare settings to prevent infection transmission (Schnaider et al., 2019).
Nanotechnology and Hydrogel Applications
Research on Fmoc-protected amino acids, like Fmoc-Phe-OH, has led to the development of hydrogels that serve as matrices for the stabilization of silver nanoclusters, exhibiting fascinating fluorescent properties. These hydrogels, formed with minimal gelation concentration, provide a stable and efficient platform for the synthesis of few-atom silver clusters without using toxic reducing agents. This innovation opens up new avenues for utilizing this compound in creating similar hydrogel-based nanomaterials for applications in sensing, imaging, and drug delivery systems (Roy & Banerjee, 2011).
Solid-Phase Peptide Synthesis (SPPS) Enhancements
The Fmoc group, used for the 5'-hydroxyl protection in the solid-phase synthesis of oligoribonucleotides, presents an efficient method for the synthesis of complex peptide sequences. This approach, utilizing the Fmoc strategy, facilitates the synthesis of peptides with precise control over the sequence and composition, making this compound a critical building block in peptide synthesis. Such advancements in SPPS technology enable the production of peptides for therapeutic, diagnostic, and research applications, indicating the potential for this compound in facilitating these syntheses (Lehmann et al., 1989).
Biofabrication and Regenerative Medicine
Innovative methods for biofabricating multifunctional soft matter have utilized enzymes and stimuli-responsive materials, incorporating Fmoc-amino acids like Fmoc-phenylalanine. This process demonstrates the capability of Fmoc-protected amino acids in assembling biological functionality within fabricated materials, suggesting potential applications in regenerative medicine, tissue engineering, and the development of smart biomaterials. The use of this compound in such biofabrication processes could significantly advance the creation of biomimetic scaffolds and materials that mimic natural biological systems (Liu et al., 2012).
Mechanism of Action
Target of Action
Fmoc-Arg(Mts)-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the carboxyl group of an amino acid, which it activates, and the Nα-amino group, which it protects .
Mode of Action
This compound operates by protecting the Nα-amino group during the peptide synthesis process . This protection is crucial as it prevents the amino group from reacting prematurely. The Fmoc group is a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine .
Biochemical Pathways
The use of this compound affects the biochemical pathway of peptide synthesis. It allows for the step-by-step assembly of the peptide chain, one amino acid at a time, while attached to an insoluble resin support . This method allows the reaction by-products to be removed at each step via a simple wash .
Result of Action
The result of this compound’s action is the successful synthesis of peptides. After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA) while protecting groups on amino acid side chains are simultaneously removed, yielding the crude linear peptide .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other chemicals can affect the efficacy and stability of this compound. Therefore, suitable reagents and reaction conditions must be selected to prevent the peptide from being irreversibly modified or damaged .
Future Directions
Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging. A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
Properties
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUQIZIPLJEHW-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388391 | |
Record name | Fmoc-Arg(Mts)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88743-97-9 | |
Record name | Fmoc-Arg(Mts)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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